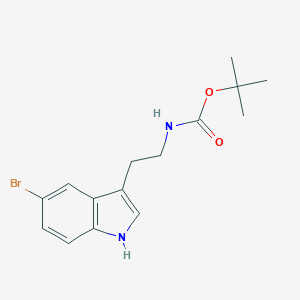

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

説明

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:

Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Alkylation: The brominated indole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

Carbamoylation: The resulting product is then reacted with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group. This step is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the bromine atom or the carbamic acid ester group, resulting in debromination or reduction to the corresponding amine.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Debrominated or reduced amine derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学的研究の応用

Chemistry

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in chemical research and development.

Biology

The compound is being studied for its potential biological activities, including:

- Antiviral Properties: Research indicates that indole derivatives can exhibit antiviral effects by inhibiting viral replication mechanisms.

-

Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10.5 Induction of apoptosis via caspase activation HCT116 (Colon) 8.7 Inhibition of cell proliferation A549 (Lung) 12.3 Disruption of mitochondrial function

Medicine

In the medical field, this compound is being investigated for its therapeutic potential in treating various diseases:

-

Mechanism of Action: The compound may interact with specific enzymes or receptors involved in disease pathways, leading to beneficial therapeutic effects.

- Target Enzymes: Studies suggest that it may inhibit enzymes critical for cancer cell survival and proliferation.

- Signaling Pathways: It may modulate pathways related to apoptosis and inflammation, contributing to its anticancer properties.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 and HCT116 cells, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antiviral Screening

In another investigation, the compound was tested against several viruses. Preliminary results showed promising antiviral activity, suggesting that further exploration could lead to the development of new antiviral therapies.

作用機序

The mechanism of action of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carbamic acid ester group can also influence the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction pathways.

類似化合物との比較

5-Bromoindole: A simpler analog without the ethyl and carbamic acid ester groups.

Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group instead of the carbamic acid ester.

Tryptamine: An indole derivative with an ethylamine side chain.

Uniqueness:

Structural Features: The presence of both the bromine atom and the carbamic acid tert-butyl ester group makes tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate unique compared to other indole derivatives.

Biological Activity: The combination of these functional groups can enhance the compound’s biological activity and specificity, making it a valuable tool in scientific research and drug development.

生物活性

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 360.27 g/mol. The structure features a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂BrN₂O₂ |

| Molecular Weight | 360.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2408968-84-1 |

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on various indole derivatives demonstrated that modifications at the 5-position can enhance their inhibitory effects on cancer cell proliferation. For instance, compounds with bromine substitutions showed increased potency against various cancer cell lines, suggesting that this compound may have similar effects .

The proposed mechanism of action for indole derivatives involves the inhibition of key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation. The bromine atom is believed to play a critical role in enhancing interaction with target proteins involved in these pathways .

Anti-inflammatory Properties

In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Indole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established anticancer agents .

- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors compared to controls .

特性

IUPAC Name |

tert-butyl N-[2-(5-bromo-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBYTSPEGLJUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450652 | |

| Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174021-63-7 | |

| Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。